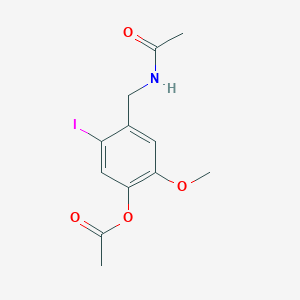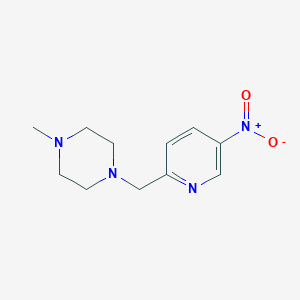
ETHYL 2-(CHLOROMETHYL)-1H-BENZIMIDAZOLE-7-CARBOXYLATE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-chloromethyl-1H-benzimidazole-4-carboxylate is a heterocyclic compound that belongs to the benzimidazole family Benzimidazoles are known for their wide range of biological activities and are used in various fields such as medicinal chemistry, agriculture, and material science
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-(CHLOROMETHYL)-1H-BENZIMIDAZOLE-7-CARBOXYLATE typically involves the reaction of 2-chloromethyl-1H-benzimidazole with ethyl chloroformate. The reaction is carried out in the presence of a base such as potassium carbonate in an organic solvent like acetone. The mixture is stirred at room temperature for several hours to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2-chloromethyl-1H-benzimidazole-4-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction Reactions: The benzimidazole ring can undergo oxidation to form N-oxides or reduction to form dihydro derivatives.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. These reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide, respectively, are used.
Major Products Formed
Substitution Reactions: Products include various substituted benzimidazole derivatives.
Oxidation and Reduction Reactions: Products include N-oxides and dihydrobenzimidazoles.
Hydrolysis: The major product is 2-chloromethyl-1H-benzimidazole-4-carboxylic acid.
Applications De Recherche Scientifique
Ethyl 2-chloromethyl-1H-benzimidazole-4-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceutical agents, including antiviral, antibacterial, and anticancer drugs.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It is used in the development of new materials with specific properties, such as polymers and dyes.
Mécanisme D'action
The mechanism of action of ETHYL 2-(CHLOROMETHYL)-1H-BENZIMIDAZOLE-7-CARBOXYLATE involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting enzymes or receptors involved in disease pathways. For example, benzimidazole derivatives are known to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells. The exact molecular targets and pathways can vary depending on the specific application and derivative .
Comparaison Avec Des Composés Similaires
Ethyl 2-chloromethyl-1H-benzimidazole-4-carboxylate can be compared with other benzimidazole derivatives such as:
2-Methylbenzimidazole: Known for its antifungal and antibacterial properties.
2-Phenylbenzimidazole: Used in the synthesis of UV-absorbing agents.
5,6-Dimethylbenzimidazole: An integral part of the structure of vitamin B12.
The uniqueness of ETHYL 2-(CHLOROMETHYL)-1H-BENZIMIDAZOLE-7-CARBOXYLATE lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity .
Propriétés
Formule moléculaire |
C11H11ClN2O2 |
|---|---|
Poids moléculaire |
238.67 g/mol |
Nom IUPAC |
ethyl 2-(chloromethyl)-1H-benzimidazole-4-carboxylate |
InChI |
InChI=1S/C11H11ClN2O2/c1-2-16-11(15)7-4-3-5-8-10(7)14-9(6-12)13-8/h3-5H,2,6H2,1H3,(H,13,14) |
Clé InChI |
OQSNFGLTXORGEQ-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=C2C(=CC=C1)NC(=N2)CCl |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2S)-2-[(2-methoxy-4-nitrophenoxy)methyl]-1-methylpyrrolidine](/img/structure/B8330054.png)




![(1R,2R,4S)-ethyl 7-oxabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B8330081.png)




![2-Aminothieno[3,2-d]pyrimidin-4-yl 2-thienylmethanone](/img/structure/B8330128.png)


